molecular formula C16H9ClO4 B11833176 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- CAS No. 19225-30-0

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

Cat. No.: B11833176
CAS No.: 19225-30-0
M. Wt: 300.69 g/mol
InChI Key: NLMMOSXJODJUCD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.56 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 6.98 (s, 2H, dioxole-H)
  • δ 5.12 (s, 2H, cyclopentadienyl-H)

13C NMR (101 MHz, CDCl3) :

  • δ 187.4 (C=O)
  • δ 152.1 (dioxole-O-C-O)
  • δ 134.9 (Cl-C6H4)
  • δ 126.7–129.3 (aromatic carbons)

Fourier-Transform Infrared (FT-IR)

Absorption (cm-1) Assignment
1745 C=O asymmetric stretch
1602 Aromatic C=C
1248 C-O-C dioxole
1093 C-Cl stretch

UV-Vis Spectroscopy

  • λmax (CH3CN): 317 nm (ε = 12,400 M−1cm−1)
  • Band assignments : π→π* transitions in conjugated aryl-dione system.

Properties

CAS No.

19225-30-0

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione

InChI

InChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2

InChI Key

NLMMOSXJODJUCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the cyclocondensation of 4-chlorobenzaldehyde with 1,3-indandione or its derivatives in the presence of acidic or basic catalysts. The reaction proceeds via Knoevenagel condensation, forming the indeno-dioxole core, followed by oxidation to introduce the ketone groups.

Example Procedure (adapted from):

  • Reactants :

    • 4-Chlorobenzaldehyde (2.0 mmol)

    • 1,3-Indandione (1.0 mmol)

    • Meldrum’s acid (1.0 mmol) as a cyclization agent

  • Conditions :

    • Solvent: Aqueous ethanol (1:1 v/v)

    • Temperature: Room temperature (25–30°C)

    • Time: 12–24 hours

  • Yield : 72–87% after recrystallization.

Optimization Insights

  • Solvent Effects : Aqueous ethanol maximizes yield due to balanced polarity, facilitating both condensation and cyclization.

  • Catalyst-Free : Avoids side reactions, simplifying purification.

Nucleophilic Aromatic Substitution (NAS) on Preformed Indeno-Dioxole Scaffolds

Chlorination Strategy

The p-chlorophenyl group is introduced via NAS using 4-chlorobenzyl chloride or 4-chlorophenylmagnesium bromide on a preformed indeno-dioxole intermediate.

Key Steps :

  • Synthesis of 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione via cyclization of 1,2-dihydroxybenzene with 1,3-diketones.

  • Chlorination at position 6 using 4-chlorobenzyl chloride in the presence of AlCl3\text{AlCl}_{3}.

Typical Conditions :

  • Temperature: 80–100°C

  • Solvent: Dichloromethane or toluene

  • Yield: 65–78%.

Limitations

  • Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.

  • Harsh conditions may degrade the dioxole ring.

Palladium-Catalyzed Cross-Coupling for Structural Elaboration

Suzuki-Miyaura Coupling

This method constructs the indeno-dioxole framework via palladium-catalyzed coupling of boronic esters with halogenated precursors.

Protocol :

  • Reactants :

    • 3-Iodochromone (0.2 mmol)

    • α-Bromoacetophenone (0.24 mmol)

    • TCD (tetracyclo[6.3.2.0²,⁵.0¹⁰,¹³]trideca-1,5,10-triene) as a directing agent

  • Catalyst System :

    • Pd(OAc)2\text{Pd(OAc)}_{2} (10 mol%)

    • Ligand: P(3-OMe-C6H4)3\text{P(3-OMe-C}_{6}\text{H}_{4})_{3} (20 mol%)

    • Base: K2CO3\text{K}_{2}\text{CO}_{3} (4.0 equiv)

  • Conditions :

    • Solvent: o-Xylene

    • Temperature: 100°C

    • Time: 24 hours

  • Yield : 81% with 99:1 diastereomeric ratio.

Catalyst Optimization Data

EntryCatalystLigandBaseSolventYield (%)
1Pd(OPiv)2\text{Pd(OPiv)}_{2}L1K3PO4\text{K}_{3}\text{PO}_{4}Mesitylene35
2Pd(OAc)2\text{Pd(OAc)}_{2}L1K3PO4\text{K}_{3}\text{PO}_{4}Mesitylene48
3Pd(OAc)2\text{Pd(OAc)}_{2}P(3-OMe-C6H4)3\text{P(3-OMe-C}_{6}\text{H}_{4})_{3}K2CO3\text{K}_{2}\text{CO}_{3}o-Xylene81

Data adapted from, highlighting optimal conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
CyclocondensationCatalyst-free, room-temperatureLong reaction time72–87%
NASDirect chlorinationSide reactions, harsh conditions65–78%
Palladium-CatalyzedHigh diastereoselectivityExpensive catalysts70–81%

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations

  • 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime (CAS: 38489-93-9): Replaces the p-chlorophenyl group with an oxime (-NOH) group at position 6.
  • 2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 43): Shares the p-chlorophenyl group but incorporates a triazinoquinoxaline-pyrazole-indolone framework. The molecular formula (C28H23BrN8O) and higher molecular weight (567.44 g/mol) reflect increased complexity .

Core Heterocycle Differences

  • 6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione: Features a pyrrolopyrazine-dione core instead of indeno-dioxole-dione.
  • 3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one (CAS: 475-25-2): Contains a hydroxylated indeno-chromenone structure, contrasting with the dioxole-dione system. Hydroxyl groups enhance hydrophilicity, impacting bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Melting Point (°C) Key Applications
Target Compound (6-(p-chlorophenyl)-) Not Provided Estimated ~300–350 p-Chlorophenyl Not Reported Likely synthesis intermediate
6-Oxime Derivative C16H10N2O4 300.26 Oxime at position 6 Not Reported Analytical standard
Compound 43 C28H23BrN8O 567.44 p-Chlorophenyl, triazinoquinoxaline 229–230 Pharmaceutical candidate
Pyrrolopyrazine-dione Intermediate C11H6ClN3O2 247.64 5-Chloropyridin-2-yl Not Reported Eszopiclone synthesis

Biological Activity

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS Number: 167841-95-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique indeno-dioxole structure which contributes to its biological properties. The molecular formula is C16H10O4C_{16}H_{10}O_{4}, and it has a molecular weight of 278.25 g/mol. The presence of the p-chlorophenyl group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Mechanism of Action : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation. By blocking this pathway, it promotes programmed cell death in tumor cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against several bacterial strains:

  • Inhibition of Bacterial Growth : The compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione. Results indicated a significant reduction in cell proliferation rates compared to untreated controls. The study concluded that the compound could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .

Data Table: Summary of Biological Activities

Biological Activity Observed Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus
Inhibits growth of E. coli

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-(p-chlorophenyl)-5H-indeno-dioxole-dione, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or cyclocondensation, using p-chlorophenyl precursors. Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight. Structural integrity is confirmed using 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and carbonyl groups . For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignment .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) under experimental conditions?

  • Methodological Answer : Solubility profiling should use polar/nonpolar solvents (e.g., DMSO, ethanol) with UV-Vis spectroscopy for quantification. Stability studies require accelerated degradation tests (e.g., thermal stress at 40–60°C, photolytic exposure) monitored via HPLC. Thermodynamic parameters (e.g., melting point) are determined using differential scanning calorimetry (DSC) .

Q. What spectroscopic techniques are most effective for characterizing its electronic and structural features?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the indeno-dioxole core. Infrared (IR) spectroscopy resolves carbonyl (C=O) and ether (C-O-C) stretching modes. For advanced electronic structure analysis, time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G*) correlate experimental spectra with theoretical models .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : Use molecular docking software (e.g., MOE) to simulate interactions with biological targets or catalytic surfaces. For photochemical studies, employ TD-DFT to model excited-state behavior and intersystem crossing dynamics. Validate predictions with experimental data from transient absorption spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity or toxicity data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., assay type, cell lines). Replicate experiments under standardized conditions (e.g., OECD guidelines) with rigorous controls. Use cheminformatics tools to analyze structure-activity relationships (SAR) and isolate confounding factors (e.g., impurities, stereochemistry) .

Q. How can its environmental fate be assessed, particularly biodegradation and ecotoxicological impacts?

  • Methodological Answer : Design microcosm studies to track degradation pathways in soil/water matrices using LC-MS/MS. For ecotoxicity, apply standardized OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction). Use quantitative structure-property relationship (QSPR) models to predict bioaccumulation potential .

Q. What experimental frameworks link its mechanistic behavior to theoretical models (e.g., electron transfer, radical formation)?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during redox reactions. Pair kinetic studies (e.g., stopped-flow techniques) with computational models (DFT) to map reaction coordinates. Validate hypotheses via isotopic labeling (e.g., 18O^{18}O) in hydrolysis studies .

Methodological Best Practices

  • Theoretical Alignment : Anchor research questions in established frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure academic rigor .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, particularly in spectral and crystallographic datasets .
  • Interdisciplinary Validation : Combine synthetic chemistry with computational and environmental science methodologies to address multifaceted research gaps .

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